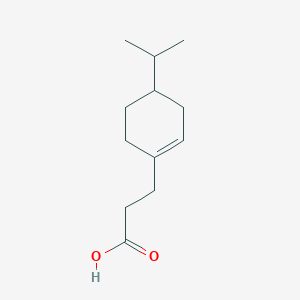
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propanoic acid group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid can be achieved through several methods. One common approach involves the oxidation of 1-propanol to propionic acid using hydrogen peroxide catalyzed by heteropolyoxometalates . This method is efficient and environmentally friendly, providing a green route for the preparation of propionic acid derivatives.
Industrial Production Methods
Industrial production of propionic acid, a key intermediate in the synthesis of this compound, typically involves the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . These methods are well-established and provide high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromate, and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Heteropolyoxometalates and other metal complexes are used as catalysts in various reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the substituent introduced
Applications De Recherche Scientifique
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, propionic acid derivatives are known to exert antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential metabolic pathways . Additionally, the compound’s anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A compound with similar structural features but with a hydroxy group instead of an isopropyl group.
Dimethylolpropionic acid: Contains two hydroxyl groups and is used in the production of polyesters and other polymers.
Indole propionic acid: An unusual antibiotic produced by the gut microbiota with anti-inflammatory and antioxidant properties.
Uniqueness
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a cyclohexene ring, propanoic acid group, and isopropyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
3-(4-propan-2-ylcyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C12H20O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3,9,11H,4-8H2,1-2H3,(H,13,14) |
Clé InChI |
YUISXEPWCYTDQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(=CC1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


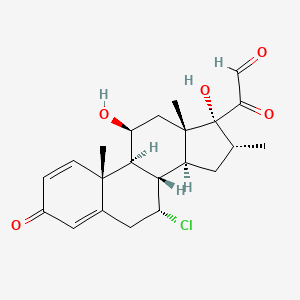
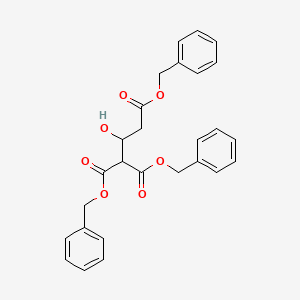


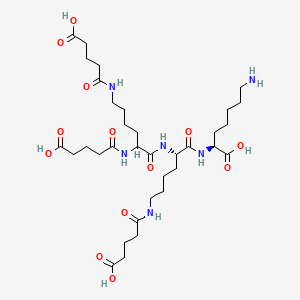

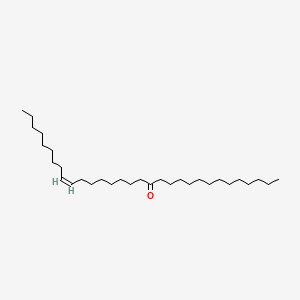
![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)

![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
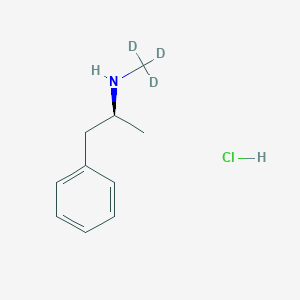

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
